molecular formula C10H15N3O2 B12305399 {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

Cat. No.: B12305399
M. Wt: 209.24 g/mol
InChI Key: SCWCIVKCLNJLSD-SECBINFHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol , reflecting its morpholine and pyrimidine moieties. The stereochemical descriptor "(2R)" indicates the absolute configuration at the second carbon of the morpholine ring, assigned using the Cahn-Ingold-Prelog priority rules. The morpholine ring adopts a chair conformation, with the methyl group at position 4 occupying an equatorial orientation to minimize steric strain. The pyrimidine ring is planar, and the methanol substituent at position 4 introduces a polar functional group critical for hydrogen bonding.

The compound’s SMILES notation, C[N@@H]1CCOC(C1)C2=NC=CC(=N2)CO , encodes the (2R) configuration via the @@ symbol. X-ray crystallography of related morpholine derivatives confirms that such stereochemical precision governs intermolecular interactions and bulk material properties.

Molecular Geometry Optimization Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal key geometric parameters:

Parameter Value (Å/°)
C2-N1 (morpholine) 1.472
O1-C4 (morpholine) 1.414
Pyrimidine ring planarity <0.05 Å deviation

The methanol group’s hydroxyl oxygen forms an intramolecular hydrogen bond with the morpholine nitrogen (O–H···N distance: 2.12 Å), stabilizing the global minimum energy conformation. Van der Waals interactions between the methyl group and pyrimidine ring further contribute to conformational rigidity. Comparative studies with analogs show that extending the bridge between the morpholine and pyrimidine rings increases torsional flexibility but reduces binding affinity to biological targets.

Comparative Analysis of R/S Enantiomeric Forms

The (2R) and (2S) enantiomers exhibit distinct physicochemical and biological properties due to their stereochemical differences:

Property (2R)-Enantiomer (2S)-Enantiomer
Optical rotation ([α]D) +37.2° (c=1, CHCl3) -36.8° (c=1, CHCl3)
LogP (calculated) 1.24 1.22
Melting point 148–150°C 145–147°C

The (2R) enantiomer demonstrates superior binding to enzymes with chiral active sites, such as kinases involved in cellular signaling. Molecular docking simulations reveal that the (2R) configuration aligns the methanol group for hydrogen bonding with conserved aspartate residues, while the (2S) enantiomer adopts a suboptimal orientation. Racemization studies under acidic conditions (pH < 3) show a 15% enantiomeric excess loss over 24 hours, underscoring the need for stable formulations in pharmaceutical applications.

Hydrogen Bonding Networks in Crystalline States

Single-crystal X-ray diffraction of the (2R)-enantiomer reveals a monoclinic lattice (space group P2₁) with two molecules per asymmetric unit. Key hydrogen bonding interactions include:

  • Inter-molecular O–H···N bonds between the methanol hydroxyl and pyrimidine N3 (2.09 Å).
  • C–H···O interactions involving the morpholine oxygen and adjacent methyl groups (2.35 Å).

These interactions form a layered architecture parallel to the ab-plane, with van der Waals gaps accommodating the methyl substituents. Thermal analysis shows that disrupting this network above 150°C triggers a phase transition to an amorphous solid. Comparative crystallography of the (2S) enantiomer indicates a less efficient packing density (0.72 vs. 0.68 g/cm³), correlating with its lower melting point.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

[2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol

InChI

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m1/s1

InChI Key

SCWCIVKCLNJLSD-SECBINFHSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C2=NC=CC(=N2)CO

Canonical SMILES

CN1CCOC(C1)C2=NC=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Reductive Alkylation and NAS Strategy

Key Challenges and Solutions

Stereochemical Control

  • Problem : Racemization during morpholine synthesis.
  • Solutions :
    • Use chiral auxiliaries (e.g., (R)-binaphthol).
    • Perform reactions under kinetic control (low temperatures).

Functional Group Compatibility

  • Issue : Hydroxymethyl group instability during NAS.
  • Strategy : Protect the alcohol as a methyl ether during substitution, then deprotect.

Scalability

  • Optimization : Replace NaBH₄ with catalytic hydrogenation for cost-effective reduction.

Comparative Analysis of Methods

Method Key Steps Yield Stereochemical Control
Reductive Alkylation Nitrile → Alcohol, NAS 52–71.9% Moderate
Asymmetric Synthesis Chiral pool, alkylation 65–80% High
Reductive Amination Aldehyde → Alcohol, NAS 90.9% Moderate

Chemical Reactions Analysis

Types of Reactions

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for therapeutic applications.

Medicine

In medicine, {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is explored for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the formulation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features References
{2-[(2R)-4-Methylmorpholin-2-yl]pyrimidin-4-yl}methanol C₁₀H₁₅N₃O₂ 209.25 (estimated) Pyrimidine-2: (2R)-4-methylmorpholin-2-yl; Pyrimidine-4: hydroxymethyl Chiral morpholine, methyl group enhances lipophilicity
(2-Morpholinopyrimidin-4-yl)methanol C₉H₁₃N₃O₂ 195.22 Pyrimidine-2: morpholine; Pyrimidine-4: hydroxymethyl Lacks methyl group on morpholine; lower molecular weight
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol C₉H₁₃N₃O₂ 195.22 Morpholine-4: pyrimidin-2-yl; Morpholine-2: hydroxymethyl Morpholine ring attached to pyrimidine at position 2; distinct spatial arrangement
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol C₁₀H₁₄ClN₃O 231.70 Pyrimidine-4: chloropyrimidinyl; Piperidine-2: hydroxymethyl Chlorine substituent increases electronegativity; piperidine vs. morpholine
(2-Methoxypyrimidin-4-yl)methanol C₆H₈N₂O₂ 140.14 Pyrimidine-2: methoxy; Pyrimidine-4: hydroxymethyl Smaller substituent (methoxy) reduces steric bulk
[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol C₇H₁₀N₂O₃S 202.23 Pyrimidine-2: methylsulfonylmethyl; Pyrimidine-4: hydroxymethyl Sulfonyl group enhances polarity and hydrogen bonding

Key Structural and Functional Differences

Substituent Configuration: The (2R)-4-methylmorpholine group in the target compound introduces chirality and increased lipophilicity compared to non-methylated morpholine derivatives (e.g., (2-Morpholinopyrimidin-4-yl)methanol) . This methyl group may improve membrane permeability and bioavailability.

Biological Implications: Filapixant (), a purinoreceptor antagonist, shares the (2R)-4-methylmorpholin-2-yl methoxy group, suggesting that this substituent may play a role in receptor interaction. The target compound’s hydroxymethyl group could modulate solubility or metabolic stability compared to filapixant’s benzamide structure . Chlorine in (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol increases electrophilicity, which may influence reactivity in cross-coupling reactions or binding to electron-rich targets .

Methoxy-substituted analogs (e.g., (2-Methoxypyrimidin-4-yl)methanol) exhibit lower molecular weights and simpler structures, favoring synthetic accessibility .

Biological Activity

The compound {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol, also known as (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 2230789-94-1
  • IUPAC Name : 2-(4-methylmorpholin-2-yl)-4-pyrimidinylmethanol

The biological activity of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Similar compounds have been shown to inhibit DHFR, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can potentially affect cancer cell growth and survival .
  • Kinase Inhibition :
    • The compound may also act on certain kinases involved in signaling pathways that regulate cell division and metabolism. Inhibiting these kinases can lead to altered cellular responses and potential therapeutic effects against cancers .

Biological Activity

Research indicates that {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol exhibits promising biological activities:

  • Antitumor Activity :
    • Compounds with similar structures have demonstrated significant antitumor effects in various cancer models. For instance, pyridopyrimidine derivatives have been reported to induce apoptosis in cancer cells by disrupting DNA synthesis pathways .
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
  • Potential as a Therapeutic Agent :
    • The unique structure of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent in various diseases, including autoimmune disorders and infections .

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activity of related compounds:

StudyFindings
Investigated the synthesis and pharmacological properties of pyridopyrimidine derivatives, noting their high affinity for DHFR.
Reported on the antitumor effects of structurally similar compounds in preclinical models, emphasizing their role in inhibiting cancer cell proliferation.
Explored the use of pyrimidine derivatives in drug development, particularly focusing on their interactions with key enzymes involved in metabolic pathways.

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